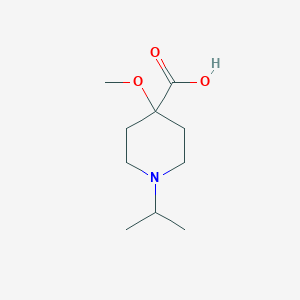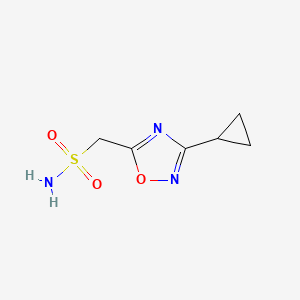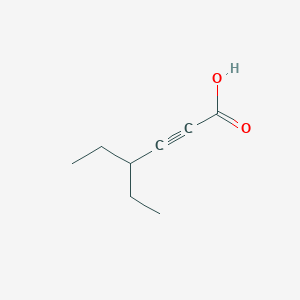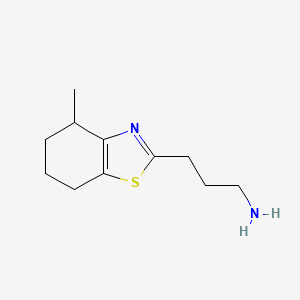
4-(3-Chloropropyl)-1,3-thiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Chloropropyl)-1,3-thiazol-2-amine is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a 3-chloropropyl group attached to the thiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloropropyl)-1,3-thiazol-2-amine typically involves the reaction of 2-aminothiazole with 1-bromo-3-chloropropane. The reaction is carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the product is achieved through techniques such as crystallization or distillation.
化学反应分析
Types of Reactions
4-(3-Chloropropyl)-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom in the 3-chloropropyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiazolidine derivative using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like DMF or acetonitrile.
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) or sodium borohydride in ethanol.
Major Products Formed
Nucleophilic substitution: Formation of substituted thiazole derivatives.
Oxidation: Formation of thiazole sulfoxides or sulfones.
Reduction: Formation of thiazolidine derivatives.
科学研究应用
4-(3-Chloropropyl)-1,3-thiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the thiazole ring.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Utilized in the production of materials with specific properties, such as polymers and resins.
作用机制
The mechanism of action of 4-(3-Chloropropyl)-1,3-thiazol-2-amine is not fully understood, but it is believed to interact with biological targets through its thiazole ring and 3-chloropropyl group. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the 3-chloropropyl group can undergo nucleophilic substitution reactions with biological nucleophiles. These interactions can lead to the modulation of enzyme activity or receptor binding, resulting in various biological effects.
相似化合物的比较
Similar Compounds
4-(3-Chloropropyl)-1,3-thiazole: Lacks the amine group, which may affect its reactivity and biological activity.
4-(3-Bromopropyl)-1,3-thiazol-2-amine: Similar structure but with a bromine atom instead of chlorine, which can influence its reactivity and the types of reactions it undergoes.
4-(3-Chloropropyl)-1,3-oxazole-2-amine: Contains an oxygen atom in place of sulfur, which can alter its chemical properties and biological activity.
Uniqueness
4-(3-Chloropropyl)-1,3-thiazol-2-amine is unique due to the presence of both the thiazole ring and the 3-chloropropyl group. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
属性
CAS 编号 |
79386-91-7 |
|---|---|
分子式 |
C6H9ClN2S |
分子量 |
176.67 g/mol |
IUPAC 名称 |
4-(3-chloropropyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C6H9ClN2S/c7-3-1-2-5-4-10-6(8)9-5/h4H,1-3H2,(H2,8,9) |
InChI 键 |
OQMGWRRBJOZEBU-UHFFFAOYSA-N |
规范 SMILES |
C1=C(N=C(S1)N)CCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![Benzyl 6-phenyl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13187902.png)



![1-(1-Methyl-1H-pyrrol-3-yl)-5-{[(propan-2-yl)amino]methyl}pyrrolidine-2-carboxylic acid](/img/structure/B13187930.png)
![5-Benzyl-3a-(bromomethyl)-2-methyl-octahydrofuro[3,2-c]pyridine](/img/structure/B13187934.png)
